molecular formula C18H20ClN3O5S B10900436 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10900436
M. Wt: 425.9 g/mol
InChI Key: HWXJTUYVFSUGCY-UHFFFAOYSA-N
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Description

The compound 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a complex organic molecule that combines several functional groups, including an ethoxycarbonyl group, a benzothiophene ring, and a pyrazole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Intermediate: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiol and a suitable diene under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate in the presence of a base like triethylamine.

    Coupling with Pyrazole Derivative: The final step involves coupling the benzothiophene intermediate with a pyrazole derivative. This can be achieved through a nucleophilic substitution reaction, where the amino group of the benzothiophene attacks the carbonyl carbon of the pyrazole ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. The benzothiophene and pyrazole moieties are known for their bioactivity, potentially offering applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for the development of new drugs.

Industry

Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzothiophene ring might bind to hydrophobic pockets, while the pyrazole carboxylate could form hydrogen bonds or ionic interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: can be compared to other benzothiophene derivatives and pyrazole esters.

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-ethoxycarbonylbenzothiophene.

    Pyrazole Esters: Compounds such as 4-chloro-1-methyl-1H-pyrazole-3-carboxylate and its various substituted derivatives.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure enables it to participate in diverse chemical processes, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C18H20ClN3O5S

Molecular Weight

425.9 g/mol

IUPAC Name

[2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C18H20ClN3O5S/c1-3-26-17(24)14-10-6-4-5-7-12(10)28-16(14)20-13(23)9-27-18(25)15-11(19)8-22(2)21-15/h8H,3-7,9H2,1-2H3,(H,20,23)

InChI Key

HWXJTUYVFSUGCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)C3=NN(C=C3Cl)C

Origin of Product

United States

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